4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid
Description
4-[(4-Ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid is a quinoline derivative featuring:
- A quinoline core substituted with a methyl group at position 6.
- A 4-ethylphenylamino group at position 4, contributing to lipophilicity and steric bulk.
This compound is of interest in medicinal chemistry due to its structural similarity to bioactive quinolines, which are known for roles in protease inhibition, anticancer activity, and antimicrobial applications .
Properties
IUPAC Name |
4-(4-ethylanilino)-6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-13-5-7-14(8-6-13)20-17-11-18(19(22)23)21-16-9-4-12(2)10-15(16)17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHVSFLXFTYZEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Ethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the quinoline core reacts with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Position of Carboxylic Acid
- Position 2 vs. 4 : The target compound’s carboxylic acid at position 2 (vs. position 4 in analogs like ) may alter hydrogen-bonding interactions with biological targets. For example, 2-carboxylic acid derivatives are more acidic (pKa ~3–4) compared to 4-carboxylic acids (pKa ~4–5), influencing ionization in physiological environments.
Substituent Electronic Effects
- Electron-Donating Groups (e.g., -O-iPr in ) : Isopropoxy groups improve lipophilicity (logP ~3.5 vs. ~2.8 for the target compound), favoring membrane permeability.
Biological Activity
4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article explores the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The structure of 4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid consists of a quinoline core with an ethylphenyl amino group and a carboxylic acid functional group. This unique substitution pattern is believed to influence its biological interactions and efficacy.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated that certain quinoline derivatives showed potent activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The mechanism of action is often attributed to interference with bacterial cell wall synthesis and disruption of membrane integrity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid | Pseudomonas aeruginosa | 22 |
| 4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid | Klebsiella pneumoniae | 25 |
Anticancer Activity
The anticancer potential of quinoline derivatives has been widely studied. For example, compounds structurally related to 4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid have shown promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and KB-V1 (cervical cancer). The reported IC50 values indicate significant cytotoxicity:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid | MCF-7 | 20.1 |
| 4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid | KB-V1 | 20 |
The mechanism of action may involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.
Antioxidant Activity
Antioxidant properties have also been attributed to quinoline derivatives. A study utilizing the DPPH assay demonstrated that certain derivatives exhibited significant radical scavenging activity. For instance, the inhibition percentages at a concentration of 5 mg/L were recorded as follows:
| Compound | Inhibition Percentage (%) |
|---|---|
| 2-Methylquinoline-4-carboxylic acid | 30.25 |
| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 40.43 |
These findings suggest that modifications in the quinoline structure can enhance antioxidant capacity.
Case Studies
- Antimicrobial Efficacy : A comparative study evaluated the efficacy of various quinoline derivatives against multidrug-resistant bacterial strains. The results indicated that derivatives similar to 4-[(4-ethylphenyl)amino]-6-methylquinoline-2-carboxylic acid had superior antibacterial activity compared to standard antibiotics.
- Cytotoxicity Evaluation : In vitro studies on human cancer cell lines demonstrated that the compound induced cell cycle arrest and apoptosis through ROS-mediated pathways, highlighting its potential as an anticancer agent.
- Antioxidant Assessment : The antioxidant activity was assessed using multiple assays, including ABTS and DPPH methods, confirming the compound's ability to neutralize free radicals effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
